molecular formula C8H7Cl2NOS B038567 2-(2,3-Dichlorophenoxy)thioacetamide CAS No. 115540-88-0

2-(2,3-Dichlorophenoxy)thioacetamide

Cat. No.: B038567
CAS No.: 115540-88-0
M. Wt: 236.12 g/mol
InChI Key: DUJMNRAJDCNIMA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)thioacetamide is an organic compound with the molecular formula C8H7Cl2NOS and a molecular weight of 236.12 g/mol It is characterized by the presence of a thioacetamide group attached to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)thioacetamide typically involves the reaction of 2,3-dichlorophenol with thioacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)thioacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dichlorophenoxy)thioacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)thioacetamide involves its interaction with specific molecular targets. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)thioacetamide
  • 2-(3,4-Dichlorophenoxy)thioacetamide
  • 2-(2,3-Dichlorophenoxy)acetamide

Uniqueness

2-(2,3-Dichlorophenoxy)thioacetamide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-2-1-3-6(8(5)10)12-4-7(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJMNRAJDCNIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555351
Record name (2,3-Dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115540-88-0
Record name (2,3-Dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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